molecular formula C14H13N5 B4959565 N-Benzyl-6-(1H-pyrazol-1-YL)pyrimidin-4-amine

N-Benzyl-6-(1H-pyrazol-1-YL)pyrimidin-4-amine

Cat. No.: B4959565
M. Wt: 251.29 g/mol
InChI Key: VANMXAMHRHMMAQ-UHFFFAOYSA-N
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Description

N-Benzyl-6-(1H-pyrazol-1-YL)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a benzyl group and a pyrazole moiety

Properties

IUPAC Name

N-benzyl-6-pyrazol-1-ylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5/c1-2-5-12(6-3-1)10-15-13-9-14(17-11-16-13)19-8-4-7-18-19/h1-9,11H,10H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VANMXAMHRHMMAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC(=NC=N2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-6-(1H-pyrazol-1-YL)pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as amidines and β-diketones.

    Introduction of the Pyrazole Moiety: The pyrazole ring can be introduced via cyclization reactions involving hydrazines and 1,3-diketones.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the pyrimidine ring or the pyrazole moiety, potentially leading to the formation of dihydro or tetrahydro derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce hydrogenated compounds.

Scientific Research Applications

N-Benzyl-6-(1H-pyrazol-1-YL)pyrimidin-4-amine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a scaffold for the development of new pharmaceuticals, particularly kinase inhibitors.

    Industry: The compound may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-Benzyl-6-(1H-pyrazol-1-YL)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways. This inhibition can lead to the disruption of cellular processes, such as cell division and proliferation, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: This compound shares a similar core structure but differs in the substitution pattern.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with additional triazole rings.

    N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: A compound with a similar pyrazole moiety but different overall structure.

Uniqueness: N-Benzyl-6-(1H-pyrazol-1-YL)pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyl group and pyrazole moiety contribute to its potential as a versatile scaffold in drug development.

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